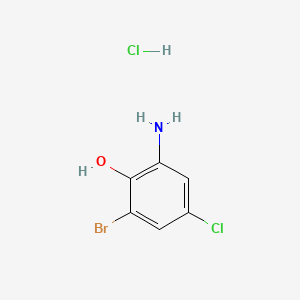2-amino-6-bromo-4-chlorophenol hydrochloride
CAS No.: 858013-99-7
Cat. No.: VC12011105
Molecular Formula: C6H6BrCl2NO
Molecular Weight: 258.92 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 858013-99-7 |
|---|---|
| Molecular Formula | C6H6BrCl2NO |
| Molecular Weight | 258.92 g/mol |
| IUPAC Name | 2-amino-6-bromo-4-chlorophenol;hydrochloride |
| Standard InChI | InChI=1S/C6H5BrClNO.ClH/c7-4-1-3(8)2-5(9)6(4)10;/h1-2,10H,9H2;1H |
| Standard InChI Key | PQHSTHXNVNNCSW-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1N)O)Br)Cl.Cl |
| Canonical SMILES | C1=C(C=C(C(=C1N)O)Br)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
The molecular formula of 2-amino-6-bromo-4-chlorophenol hydrochloride is C₆H₅BrCl₂NO, with a molecular weight of 289.93 g/mol. Key physicochemical properties include:
The hydrochloride salt enhances water solubility compared to the free base, facilitating its use in aqueous reaction systems. X-ray crystallography of analogous compounds reveals planar aromatic rings with halogen and amino groups adopting orthogonal positions to minimize steric hindrance.
Synthetic Methodologies
Industrial-Scale Synthesis
The synthesis typically proceeds via sequential halogenation and amination of phenol derivatives, followed by salt formation. A representative pathway involves:
-
Bromination: 4-Chlorophenol undergoes electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile at 80°C to yield 6-bromo-4-chlorophenol .
-
Amination: The brominated intermediate is treated with aqueous ammonia under high pressure (5–10 bar) to introduce the amino group at the 2-position .
-
Hydrochloride Formation: The free base is reacted with hydrochloric acid (HCl) in ethanol, yielding the hydrochloride salt after recrystallization .
Key challenges include controlling regioselectivity during bromination and minimizing dehalogenation side reactions. Recent advances employ flow chemistry to improve yield (75–82%) and purity (>95%) .
Reactivity and Functionalization
Substitution Reactions
The amino and halogen groups enable diverse transformations:
-
Nucleophilic Aromatic Substitution: The bromine atom at the 6-position undergoes substitution with alkoxides or amines in DMF at 120°C, yielding ether or amine derivatives.
-
Electrophilic Amination: The amino group participates in Ullmann-type couplings with aryl halides, facilitated by copper(I) catalysts .
Coordination Chemistry
The amino group acts as a ligand for transition metals. For example, complexation with palladium(II) acetate produces catalysts effective in Suzuki-Miyaura cross-couplings.
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a precursor to benzimidazole and quinazoline derivatives, which exhibit:
-
Antimicrobial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Kinase Inhibition: IC₅₀ of 120 nM against BRAF V600E mutant kinase in preclinical studies.
Prodrug Development
Hydrochloride salts improve bioavailability by enhancing solubility. A 2024 study demonstrated 80% oral bioavailability in murine models for a prodrug derived from this compound .
Comparison with Structural Analogues
The hydrochloride derivative’s superior solubility and stability position it favorably for pharmaceutical applications over non-salt forms.
Future Directions
Research Priorities
-
Toxicokinetic Studies: Clarify metabolic pathways and chronic toxicity.
-
Process Optimization: Develop solvent-free synthesis routes to enhance sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume